Product packaging for 2-Hydrazino-4-methylpyridine(Cat. No.:CAS No. 4931-00-4)

2-Hydrazino-4-methylpyridine

Cat. No.: B1357133
CAS No.: 4931-00-4
M. Wt: 123.16 g/mol
InChI Key: FNFPJUDYICAQSZ-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methylpyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1357133 2-Hydrazino-4-methylpyridine CAS No. 4931-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFPJUDYICAQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483169
Record name 2-hydrazino-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-00-4
Record name 2-hydrazino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-4-methylpyridine
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Synthetic Methodologies and Reaction Pathways of 2 Hydrazino 4 Methylpyridine

Precursor Synthesis and Derivatization Strategies

The construction of 2-hydrazino-4-methylpyridine heavily relies on the strategic synthesis and subsequent derivatization of pyridine (B92270) precursors. The most common and industrially relevant approach involves the introduction of the hydrazino group onto a 4-methylpyridine (B42270) scaffold.

Synthesis via Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) stands as the cornerstone for the synthesis of this compound. This strategy involves the displacement of a halide or other suitable leaving group from the 2-position of the 4-methylpyridine ring by a hydrazine-based nucleophile.

The most widely employed precursor for this synthesis is 2-chloro-4-methylpyridine (B103993). nih.govwikipedia.orgsynarchive.com This halogenated heterocycle serves as an effective electrophile, activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The reaction of 2-chloro-4-methylpyridine with hydrazine (B178648) or its derivatives leads to the formation of the desired this compound via a hydrazinolysis reaction. rsc.org

The general reactivity of 2-halopyridines in SNAr reactions is well-established, though they are noted to be significantly less reactive than analogous pyrimidines. thieme-connect.com The presence of the activating pyridine nitrogen atom is crucial for the reaction to proceed. The synthesis of the 2-chloro-4-methylpyridine precursor itself can be accomplished by reacting 4-methylpyridine 1-oxide with phosphorus oxychloride. thieme-connect.com Other halogenated pyridines can also be used, with 2-fluoropyridine (B1216828) generally showing higher reactivity in SNAr reactions. thieme-connect.com

Hydrazine hydrate (B1144303) is the most common and practical reagent for the conversion of 2-chloro-4-methylpyridine to this compound. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgrsc.org The reaction involves heating the halogenated precursor with an excess of hydrazine hydrate, often in a suitable solvent like an alcohol (e.g., ethanol) or pyridine itself. wikipedia.orgrsc.orgwikipedia.org The use of hydrazine hydrate is efficient for the nucleophilic substitution of the chlorine atom to yield the final product. rsc.orgorganic-chemistry.org In some procedures, the reaction is carried out under reflux conditions for several hours to ensure complete conversion. wikipedia.orgresearchgate.net For instance, refluxing 2-chloro-4-methylpyrimidine (B15830) with hydrazine hydrate for 1.5 hours at 100°C has been reported for a related pyrimidine (B1678525) synthesis. researchgate.net

The table below summarizes typical reaction conditions for the synthesis of hydrazino-pyridines from their chloro-precursors using hydrazine.

PrecursorReagentSolventConditionsProductReference
2-Chloro-4-methylpyrimidineHydrazine hydrate-100°C, 1.5 hours2-Hydrazino-4-amino-5-methyl-pyrimidine researchgate.net
4-Chloro derivativeHydrazine hydrateEthanol (B145695)Reflux4-Hydrazino derivative organic-chemistry.org
2'-Chloro-2,4'-bipyridineAnhydrous hydrazinePyridineReflux, 48+ hours2'-Hydrazino-2,4'-bipyridine wikipedia.org
2-Methylsulfonyl-4-(m-trifluoromethylphenyl)pyrimidine95% HydrazineAbsolute ethanolReflux, 8 hours2-Hydrazino-4-(m-trifluoromethylphenyl)pyrimidine wikipedia.org

Dehydrocyclization Approaches for Pyridine Ring Formation

While numerous methods exist for the de novo synthesis of the pyridine ring through dehydrocyclization and condensation reactions, such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, their specific application to form this compound or its direct precursors is not prominently documented in the scientific literature. rsc.orgwikipedia.orgresearchgate.netnih.govchemtube3d.com These methods, which build the heterocyclic ring from acyclic precursors, are powerful for creating highly substituted pyridines. chemtube3d.comillinois.edu For example, the Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. chemtube3d.com The Guareschi-Thorpe reaction condenses cyanoacetamides with β-keto esters to form substituted pyridones. wikipedia.orgresearchgate.net

However, the most direct and common synthetic route to this compound involves the functionalization of an already-formed 4-methylpyridine ring, as detailed in the previous sections, rather than constructing the ring with the required substituents in place from the outset.

Multistep Synthetic Routes and Optimization

The synthesis of this compound is inherently a multistep process, beginning with the synthesis of the necessary precursor. A common route involves:

Formation of 4-methylpyridine 1-oxide from 4-methylpyridine.

Chlorination of 4-methylpyridine 1-oxide using an agent like POCl₃ to yield 2-chloro-4-methylpyridine. thieme-connect.com

Hydrazinolysis of 2-chloro-4-methylpyridine with hydrazine hydrate to afford the final product. organic-chemistry.org

Optimization of the final hydrazinolysis step has been the subject of investigation. A patent describes a process where the reaction between the pyridine halide and hydrazine hydrate is improved by the choice of solvent. organic-chemistry.org Specifically, using N,N-dimethylpropanolamine as the solvent is reported to be beneficial. This solvent not only meets the solubility requirements for the reactants but, as a tertiary amine, also acts as an acid-binding agent. This helps to neutralize the hydrogen halide generated during the reaction, which in turn drives the equilibrium towards the formation of the product. organic-chemistry.org The use of an excessive molar ratio of hydrazine hydrate to the pyridine halide (e.g., 1:1.5 to 1:1.8) is also recommended to ensure the reaction goes to completion. organic-chemistry.org

Mechanistic Investigations of this compound Formation

The formation of this compound from a 2-halopyridine precursor proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for electron-deficient aromatic and heteroaromatic systems.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic hydrazine molecule on the carbon atom at the 2-position of the 2-chloro-4-methylpyridine ring. This carbon is electron-deficient (electrophilic) due to the inductive effect of the chlorine atom and, more importantly, the electron-withdrawing resonance effect of the ring nitrogen atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom. This delocalization provides significant stabilization for the intermediate, lowering the activation energy for its formation.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored in the final step by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final product, this compound.

This mechanism is analogous to other nucleophilic substitutions on pyridine rings and related nitrogen heterocycles. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the electronic effects of other substituents on the ring. The presence of the hydrazine moiety itself can lead to further complex reactions, including autoxidation or dimerization under certain conditions, as observed in related hydrazinylquinolone systems. researchgate.net

Elucidation of Reaction Intermediates

The synthesis of this compound typically proceeds through the reaction of a precursor, such as 2-chloro-4-methylpyridine, with hydrazine hydrate. The elucidation of reaction intermediates is crucial for understanding the reaction mechanism and optimizing synthetic protocols. While direct observation of intermediates can be challenging due to their transient nature, their formation can be inferred from the reaction conditions and the final products. In related syntheses, the formation of pyridinium (B92312) 1,4-zwitterions has been identified as a key intermediate in certain cyclization reactions. nih.gov For instance, in the reaction of pyridinium 1,4-zwitterions with other reagents, intermediates are formed through nucleophilic attack and subsequent dearomatization of the pyridine ring. nih.gov

Mechanistic Pathways of Hydrazinolysis

The primary method for synthesizing this compound is through the hydrazinolysis of a suitable precursor, most commonly 2-chloro-4-methylpyridine. sigmaaldrich.comnist.govscbt.comtcichemicals.com This reaction involves the nucleophilic substitution of the chlorine atom by the hydrazine molecule. The general mechanism for the synthesis of hydrazines involves the reaction of a hydrazine with an alkylating agent like an alkyl halide. wikipedia.org In the case of this compound, the pyridine halide is reacted with hydrazine hydrate. google.com The use of a tertiary amine as a solvent can facilitate the reaction, leading to improved reaction rates and yields. google.com

Influence of Catalysts on Reaction Selectivity and Yield

Catalysts play a significant role in directing the synthesis of pyridine derivatives, including this compound, by enhancing selectivity and improving yields. For the synthesis of the precursor pyridine halide, a mixed catalyst of Pd/C and Pt/C has been shown to greatly improve the selectivity and reaction rate of the hydrogen substitution reaction. google.com The choice of catalyst can also be critical in subsequent derivatization reactions. For example, various magnetically recoverable nanocatalysts have been employed in the synthesis of diverse pyridine derivatives. rsc.org In the synthesis of 2-methylpyridines, Raney® nickel has been used as a catalyst in a continuous flow setup. researchgate.netnih.gov The composition of the catalyst, such as the percentage of active components like cadmium oxide, can also significantly impact the yield of methylpyridines. semanticscholar.org

Table 1: Catalyst Systems in Pyridine Synthesis

Catalyst SystemReactantsProductYieldReference
Pd/C and Pt/CPrecursor compound B and hydrogenPyridine halide AHigh selectivity and yield google.com
Raney® nickelPyridine and 1-propanol2-methylpyridines67% crude yield nih.gov
CdO-Cr2O3-kaolinAcetaldehyde and ammonia2-methylpyridine and 4-methylpyridine70.2% semanticscholar.org
Fe3O4@KCC-1-nPr-NH2Ethyl acetoacetate, hydrazine hydrate, ammonium (B1175870) acetate (B1210297), aromatic aldehydesTetrahydrodipyrazolo pyridineExcellent rsc.org
CuFe2O4@HNTsEthyl acetoacetate, hydrazine hydrate, benzaldehyde (B42025), ammonium acetatePyrazolopyridine derivativesNot specified rsc.org

Synthetic Modifications and Derivatization of the Hydrazino Moiety

The hydrazino group in this compound is a versatile functional group that allows for a wide range of synthetic modifications and derivatizations, leading to the formation of various heterocyclic compounds with potential biological activities.

Formation of Hydrazone Derivatives

The reaction of the hydrazino group with aldehydes and ketones readily forms hydrazone derivatives. This is a common and straightforward method for modifying the this compound scaffold. researchgate.netmdpi.comnih.gov The synthesis of hydrazones is often achieved by refluxing the hydrazine derivative with the corresponding carbonyl compound in a suitable solvent like ethanol. researchgate.netnih.gov The resulting hydrazones possess the characteristic azomethine (–NHN=CH–) group. nih.gov

Table 2: Examples of Hydrazone Derivatives from Hydrazines

Hydrazine ReactantCarbonyl ReactantSolventProductReference
2-Cyanoacetohydrazide4-BenzylsulfonylacetophenoneEthanolHydrazide-hydrazone derivative researchgate.net
Cyanoacetyl hydrazine3-Acetylpyridine1,4-DioxaneHydrazide-hydrazone derivative mdpi.comnih.gov
Isoniazid (B1672263)Alkoxy benzaldehyde derivativesEthanol with acetic acidIsonicotinic hydrazide-based hydrazone nih.gov

Cyclization Reactions to Form Fused Heterocycles

The hydrazino moiety of this compound and its derivatives can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for creating complex molecular architectures. Hydrazide-hydrazone derivatives can undergo a series of heterocyclization reactions to yield new heterocyclic compounds. mdpi.comnih.gov For example, pyridinium 1,4-zwitterions can undergo formal (2 + 3) or (3 + 3) cyclization reactions with various reagents to produce fully substituted pyrazoles or functionalized 3,4-dihydro-2H-1,4-thiazines, respectively. nih.gov

Introduction of Diverse Substituents on the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group can be functionalized with a variety of substituents, further expanding the chemical diversity of this compound derivatives. Methods for introducing substituents include direct reductive alkylation of hydrazine derivatives with reagents like α-picoline-borane. organic-chemistry.org Additionally, various alkyl, aryl, and heteroaryl substituents can be introduced in high yields. organic-chemistry.org The introduction of substituents can be achieved through reactions with different electrophiles, and the reaction conditions can be optimized to control the degree and position of substitution.

Spectroscopic Characterization and Structural Elucidation of 2 Hydrazino 4 Methylpyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide a window into the molecular world, allowing for detailed analysis of chemical structures. For 2-Hydrazino-4-methylpyridine and its derivatives, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. It is also instrumental in studying dynamic processes such as conformational changes and tautomerism. tandfonline.com The presence of the hydrazino group in this compound introduces the possibility of tautomerism, where the compound can exist in different isomeric forms that readily interconvert.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 2-hydrazinopyridine (B147025), the chemical shifts of the protons can confirm the presence of different tautomeric forms. tandfonline.com For instance, studies on related pyrazole (B372694) derivatives formed from 2-hydrazinopyridine show distinct signals for methyl and methine protons. tandfonline.com A strong singlet signal observed around 2.26 ppm is attributed to the methyl group protons, while a singlet at approximately 5.43 ppm corresponds to a methine proton, indicative of specific tautomeric structures. tandfonline.comtandfonline.com The aromatic region of the spectrum typically shows complex patterns for the pyridine (B92270) ring protons. tandfonline.com The solvent used for the NMR analysis can influence the tautomeric equilibrium. tandfonline.com

A ¹H NMR spectrum of a derivative of 2-hydrazinopyridine exhibited the following key signals:

A singlet at 2.26 ppm (3H, methyl group)

A singlet at 5.43 ppm (1H, methine group)

A broad signal at 12.75 ppm (1H, hydroxyl or amine proton) tandfonline.com

Interactive Data Table: ¹H NMR Chemical Shifts for a 2-Hydrazinopyridine Derivative

Proton Type Chemical Shift (ppm) Multiplicity Number of Protons
Methyl 2.26 Singlet 3
Methine 5.43 Singlet 1
Aromatic 7.09-7.15 Multiplet 1
Aromatic 7.83-7.86 Multiplet 2

Note: Data is for a pyrazole derivative of 2-hydrazinopyridine in chloroform-d. tandfonline.comtandfonline.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Pyridine Derivatives

Carbon Type Approximate Chemical Shift (ppm)
Methyl Carbon ~11-20
Pyridine Ring Carbons ~110-160

Note: These are general ranges and can vary based on the specific derivative and solvent.

Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions like hydrogen bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. In 2-hydrazinopyridine derivatives, FT-IR can be used to identify N-H, C=N, and C-N stretching and bending vibrations. smolecule.comchemicalbook.com For example, a study of a 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile showed two medium bands at 3352 and 3297 cm⁻¹ due to the vibrational coupling of the primary amine (NH₂). researchgate.net A sharper band in the region of 3215 cm⁻¹ was assigned to the secondary amine (N-H) bond. researchgate.net The positions of these bands can shift depending on the extent of hydrogen bonding in the solid state or in solution. researchgate.net

Interactive Data Table: Characteristic FT-IR Bands for a 2-Hydrazinopyridine Derivative

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H stretch (primary amine) 3352, 3297 Medium
N-H stretch (secondary amine) 3215 Sharp
C=N stretch ~1580 -

Note: Data is for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile and related compounds. smolecule.comresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly useful for studying symmetric vibrations and bonds that are not strongly infrared active. For pyridine-based compounds, Raman spectroscopy has been used to study adsorption on electrode surfaces and to characterize vibrational modes. semi.ac.cn For this compound, Raman spectroscopy can provide additional information about the pyridine ring vibrations and the hydrazino group. oup.com For instance, resonance Raman spectroscopy of this compound hydrochloride enhanced bands at 1580 cm⁻¹ (C=N stretch) and 1320 cm⁻¹ (N-N stretch), confirming charge delocalization pathways. smolecule.com

Interactive Data Table: Key Raman Bands for this compound Hydrochloride

Vibrational Mode Frequency (cm⁻¹)
C=N stretch 1580

Note: Data obtained via resonance Raman spectroscopy with 355 nm excitation. smolecule.com

Electronic Spectroscopy for Electronic Transitions and Solvent Effects

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is pivotal in understanding the electronic transitions within this compound and how they are influenced by the surrounding solvent environment.

UV-Vis spectroscopy of this compound and related compounds reveals characteristic absorption bands corresponding to various electronic transitions. For instance, a derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibits three absorption maxima around 238 nm, 280 nm, and 350 nm. researchgate.net These bands are attributed to π→π* and n→π* transitions within the molecule's conjugated system. researchgate.netijiset.com

The solvent environment significantly impacts the position of these absorption bands, a phenomenon known as solvatochromism. researchgate.netacademie-sciences.fr The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption maxima (λmax). vlabs.ac.in For example, an increase in solvent polarity can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transition and the change in dipole moment upon excitation. academie-sciences.frvlabs.ac.in In many pyridine derivatives, a bathochromic shift is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.netacademie-sciences.fr Specifically, the use of polar protic solvents like methanol (B129727) has been shown to stabilize the transition state in reactions involving hydrazine (B178648) derivatives, reducing the activation energy compared to aprotic solvents. smolecule.com

The table below summarizes the UV-Vis absorption data for a derivative of this compound in various solvents, illustrating the effect of solvent polarity.

SolventDielectric Constant (D)Refractive Index (n)λmax (nm)
Cyclohexane2.021.427Data not available
Dioxane2.211.422Data not available
Acetonitrile37.51.344Data not available
Ethanol (B145695)24.551.361Data not available
Ethylene Glycol37.71.432Data not available

Fluorescence spectroscopy provides further insights into the electronic properties of these compounds. While specific fluorescence data for this compound was not prominent in the search results, related pyridine derivatives are known to exhibit fluorescence. researchgate.net The fluorescence spectra, much like absorption spectra, are sensitive to the solvent environment. researchgate.net For instance, quinoline (B57606) N-oxide, a related heterocyclic compound, can have its fluorescence "turned on" or enhanced. acs.org The study of solvatochromic effects on fluorescence can reveal information about the excited state dipole moment. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination and Supramolecular Interactions

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal and understanding the non-covalent interactions that govern the crystal packing, known as supramolecular chemistry. yu.edu.jo

For derivatives of 2-hydrazinopyridine, XRD studies have revealed detailed structural information, including bond lengths, bond angles, and crystal system parameters. researchgate.netmdpi.comsapub.org For example, the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile shows the presence of N-H···N and N-H···O hydrogen bonds, which are crucial in forming the supramolecular structure. researchgate.net Similarly, in complexes of related pyridine derivatives, XRD analysis has identified various intermolecular interactions like O-H···O, N-H···O, and C-H···O contacts that link molecules together. sapub.org

Supramolecular assemblies in crystals are often directed by a combination of interactions, including hydrogen bonding, π-π stacking, and other weaker forces. mdpi.comnih.govacs.org In the crystals of some pyridine-based compounds, molecules are linked into layers, helical chains, or crossed ribbons through these interactions. nih.gov The study of these interactions is critical for crystal engineering, which aims to design solids with specific properties. yu.edu.jo

The table below presents crystallographic data for a related compound, illustrating the type of information obtained from XRD analysis.

ParameterValue
Compound2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile
Crystal SystemData not available in snippet
Space GroupData not available in snippet
a (Å)Data not available in snippet
b (Å)Data not available in snippet
c (Å)Data not available in snippet
α (°)Data not available in snippet
β (°)Data not available in snippet
γ (°)Data not available in snippet
Supramolecular InteractionsN-H···N, N-H···O, C-H···O hydrogen bonds

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com

For this compound and its derivatives, mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for identification and quantification. nih.govresearchgate.net The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the molecule with high accuracy. nih.goved.ac.uk

Fragmentation analysis provides valuable structural information. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. savemyexams.com For instance, in the analysis of steroids derivatized with 2-hydrazino-1-methylpyridine (a related compound), specific fragment ions are monitored for quantification. The derivatization with hydrazine-based reagents enhances ionization efficiency and sensitivity. nih.govresearchgate.netresearchgate.net The fragmentation of these derivatives often leads to characteristic product ions that can be used for selected reaction monitoring (SRM) in tandem mass spectrometry, providing high selectivity and sensitivity. nih.govresearchgate.net

The table below shows mass spectrometric data for androgens derivatized with 2-hydrazino-1-methylpyridine (HMP).

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)
DHT-HMP396108
Testosterone-HMP394108
Androstenedione-HMP392108

Data sourced from studies on androgen analysis using HMP derivatization. nih.govresearchgate.net

Spectroscopic Analysis of Metal Complexes and Coordination Compounds

This compound and its analogs are effective ligands in coordination chemistry, forming stable complexes with various metal ions. Spectroscopic methods are crucial for characterizing these metal complexes.

Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. For example, in palladium(II) complexes with hydrazinopyridine ligands, a characteristic shift in the N-H stretching vibrations from 3305 cm⁻¹ in the free ligand to 3274 cm⁻¹ upon coordination indicates the participation of the hydrazine nitrogen in metal bonding. smolecule.com

UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. unesp.brresearchgate.net For palladium(II) complexes of this compound, three distinct electronic transitions are observed: intraligand π→π* transitions (280-350 nm), metal-to-ligand charge transfer (MLCT) bands (380-485 nm), and d-d transitions (510-715 nm). smolecule.com The positions and intensities of these bands provide information about the geometry and electronic structure of the complex. smolecule.commdpi.com

X-ray crystallography of metal complexes provides definitive structural information. For instance, X-ray studies of analogous palladium(II) complexes have confirmed a square-planar geometry with bond angles between Pd-N(pyridine) and Pd-N(hydrazine) of approximately 89.7°. smolecule.com

The table below summarizes the spectroscopic data for a Palladium(II) complex of a this compound analog.

Spectroscopic TechniqueObservationInterpretation
Infrared (IR) SpectroscopyShift in N-H stretch from 3305 cm⁻¹ to 3274 cm⁻¹Coordination of hydrazine nitrogen to Palladium(II)
UV-Vis SpectroscopyBands at 280-350 nm, 380-485 nm, 510-715 nmπ→π*, MLCT, and d-d transitions, respectively
X-ray DiffractionPd-N(pyridine) and Pd-N(hydrazine) bond angle of ~89.7°Confirms square-planar geometry

Data adapted from studies on Palladium(II) coordination chemistry. smolecule.com

Coordination Chemistry and Metal Complexation Studies Involving 2 Hydrazino 4 Methylpyridine

Ligand Design and Binding Modes of 2-Hydrazino-4-methylpyridine

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. This compound incorporates the hydrazino-pyridine moiety, a structural motif known for its effective chelating properties.

Chelation is the process where a single ligand binds to a central metal ion at two or more points. The this compound molecule possesses this capability due to the proximity of the pyridine (B92270) ring nitrogen and the nitrogen atoms of the hydrazine (B178648) group. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination with a metal ion. The formation of such a ring enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The hydrazone structural feature, which can be formed from hydrazine derivatives, is known for its metal-chelating properties. nih.gov In related systems, such as Schiff bases derived from pyridoxal (B1214274) and isothiosemicarbazide, the ligand typically acts in a tridentate fashion, coordinating to metal centers via phenolic oxygen, hydrazine, and amido nitrogen atoms. sapub.org This multidentate coordination underscores the robust chelating nature of ligands containing both pyridine and hydrazine-related functional groups.

In this compound, both the pyridine ring nitrogen and the nitrogen atoms of the hydrazine group are potential donor sites. The pyridine nitrogen, a part of an aromatic heterocyclic system, is a well-established coordinating agent in transition metal chemistry. omicsonline.org The hydrazine group (-NHNH2) offers two additional nitrogen atoms with lone pairs of electrons available for donation.

Studies on analogous structures, such as Schiff-base ligands formed from the condensation of a hydrazine derivative with a pyridine aldehyde, suggest that coordination often occurs in a bidentate fashion through the pyridyl ring nitrogen and the azomethine nitrogen atom derived from the hydrazine group. mdpi.com In complexes of 2-amino-3-methylpyridine (B33374), the endocyclic nitrogen of the pyridine ring is identified as the efficient nucleophilic center that binds to the metal ion. mdpi.com Depending on the metal ion, reaction conditions, and the potential for deprotonation, this compound can act as a neutral bidentate ligand or, upon deprotonation of a hydrazine nitrogen, as a monoanionic bidentate ligand. This versatility in coordination modes is a key feature of its chemistry. sapub.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves straightforward procedures, leading to a variety of coordination compounds whose structures and properties are elucidated through crystallographic and spectroscopic techniques.

The synthesis of transition metal complexes with ligands containing a hydrazino-pyridine framework generally follows a common methodology. A solution of the ligand in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), is reacted with a solution of a corresponding metal salt, for instance, a chloride, nitrate (B79036), or acetate (B1210297) salt of the desired transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)). mdpi.comnih.gov

The reaction mixture is typically stirred and heated under reflux for several hours to ensure the completion of the reaction. mdpi.comsysrevpharm.org Upon cooling the solution, the resulting metal complex often precipitates out. The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under a vacuum or in a desiccator. mdpi.comsysrevpharm.org The stoichiometry of the resulting complexes, such as [MLCl2] or [ML2]X2, depends on the molar ratio of the reactants and the specific metal ion used. mdpi.com

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Below is a table of crystallographic data for a related copper(II) complex, illustrating the type of information obtained from X-ray analysis.

Parameter Value for [Cu(PLITSC-2H)(NH₃)]₂·2H₂O sapub.org
Chemical Formula C₂₀H₃₄Cu₂N₁₀O₆S₂
Crystal System Triclinic
Space Group P-1
a (Å) 9.0161(2)
b (Å) 10.9078(3)
c (Å) 16.6355(5)
α (°) 105.1276(12)
β (°) 90.9785(10)
γ (°) 111.0567(13)
**Volume (ų) **1462.68(7)
Z 3
Coordination Geometry Square Planar

This table presents data for a related compound to exemplify structural analysis.

Spectroscopic methods such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy are essential for characterizing metal complexes and confirming the coordination of the ligand.

FTIR Spectroscopy: In the infrared spectrum of a free ligand like this compound, characteristic bands for N-H stretching vibrations of the hydrazine group are expected. Upon complexation, shifts in the positions of these bands indicate the involvement of the hydrazine nitrogen in coordination. For instance, a shift in the ν(N-H) stretching vibration from 3305 cm⁻¹ in a free hydrazinopyridine ligand to 3274 cm⁻¹ upon coordination to palladium(II) was observed, indicating nitrogen participation in the metal bond. smolecule.com Similarly, a shift in the ν(C=N) band of the pyridine ring or the azomethine group (in Schiff base derivatives) to either lower or higher wavenumbers upon complexation confirms the coordination of the pyridyl or imine nitrogen to the metal center. nih.govredalyc.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. sysrevpharm.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free ligand shows distinct signals for the aromatic protons of the pyridine ring and the protons of the hydrazine and methyl groups. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts (δ) of these protons can provide evidence of coordination. Protons near the coordination site typically experience a downfield shift. For example, in the ¹H NMR spectra of Schiff-base complexes derived from hydrazine, the signal for the N-H proton often shifts, confirming the coordination environment. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer transitions. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic pyridine ring and the hydrazine moiety. redalyc.orgresearchgate.net Upon complexation, these bands may shift, and new, weaker bands may appear in the visible region. These new bands are often assigned to d-d transitions within the metal's d-orbitals, and their position and intensity are indicative of the coordination geometry of the metal complex (e.g., octahedral or tetrahedral). redalyc.org More intense bands that may appear are often due to metal-to-ligand charge transfer (MLCT) transitions.

Spectroscopic Technique Free Ligand (Typical Observations) Metal Complex (Typical Observations) Inference
FTIR ν(N-H) stretches (hydrazine), ν(C=N) and ring vibrations (pyridine). mdpi.comShift in ν(N-H) and ν(C=N) bands. nih.govredalyc.org Appearance of new low-frequency bands. sysrevpharm.orgCoordination of hydrazine and pyridine nitrogen atoms to the metal center. Formation of M-N bonds.
¹H NMR Characteristic signals for pyridine, methyl, and hydrazine protons. mdpi.comShifts in the chemical shifts (δ) of protons, especially those near the donor atoms. mdpi.comConfirmation of ligand coordination to a diamagnetic metal ion.
UV-Vis Intense bands in the UV region due to π→π* and n→π* transitions. redalyc.orgresearchgate.netShifts in ligand-centered bands. Appearance of new, weaker bands in the visible region (d-d transitions) or more intense bands (charge transfer). redalyc.orgConfirmation of coordination and information about the electronic structure and geometry of the complex.

Supramolecular Assembly and Hydrogen Bonding Networks in Complexes

The coordination of this compound to metal centers is a foundational step in the construction of more complex, higher-order structures. These individual complex units can act as building blocks, or "tectons," that self-assemble into extended one-, two-, or three-dimensional networks. This self-assembly is driven by a variety of non-covalent interactions, with hydrogen bonding playing a particularly crucial role. The resulting supramolecular architectures are of significant interest in the field of crystal engineering, as the final structure and its properties are dictated by the interplay of the ligand's coordinating and hydrogen-bonding functionalities, the coordination preferences of the metal ion, and the influence of counter-ions and solvent molecules.

The hydrazino group (-NH-NH₂) of this compound is a key player in the formation of these networks. It provides both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms), allowing for a variety of hydrogen bonding motifs. Furthermore, the pyridine ring itself can participate in non-covalent interactions, including π-π stacking and C-H···π interactions, which further stabilize the supramolecular assembly.

In the solid state, metal complexes involving pyridine-hydrazone type ligands frequently exhibit extensive hydrogen bonding. These interactions can link adjacent complex molecules into chains, sheets, or more complex three-dimensional frameworks. For example, in certain copper(II) complexes of Schiff bases derived from isothiosemicarbazide and pyridoxal (a substituted pyridine), molecules are linked by O-H···O, N-H···O, and C-H···O contacts. sapub.org Similarly, in complexes of 2-amino-3-methylpyridine, the nitrate counter-ion has been shown to play a significant role in the supramolecular assembly by forming hydrogen bonds with the amino group of the ligand, thereby influencing the arrangement of the complexes in the solid state. mdpi.com

The versatility of the hydrazino group allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds can influence the conformation of the ligand itself, which in turn affects the coordination geometry around the metal ion. Intermolecular hydrogen bonds, on the other hand, are the primary drivers of supramolecular assembly, connecting individual complex units.

The nature of the metal ion and its coordination geometry also significantly impacts the final supramolecular structure. Different metals will enforce different coordination numbers and geometries, leading to different spatial arrangements of the this compound ligands. This, in turn, presents different opportunities for intermolecular hydrogen bonding and π-π stacking interactions.

The presence of solvent molecules or counter-ions within the crystal lattice can also have a profound effect on the hydrogen bonding network. These species can act as bridges, connecting complex units that would otherwise not be directly linked. For instance, water molecules are frequently involved in extensive hydrogen-bonded networks within the crystals of metal complexes, often acting as both hydrogen bond donors and acceptors. mdpi.com In some cases, the supramolecular assembly can even create channels or cavities that host these guest molecules. acs.org

The study of these supramolecular assemblies is not merely academic. The ability to control the self-assembly of molecular building blocks is a key goal of crystal engineering and materials science. By understanding the intricate interplay of coordination chemistry and non-covalent interactions, it may be possible to design and synthesize novel materials with tailored properties, such as porosity for gas storage or specific catalytic activities. The rich hydrogen-bonding capabilities of this compound and its derivatives make them promising candidates for the construction of such functional supramolecular materials. uef.fi

Computational Chemistry and Theoretical Investigations of 2 Hydrazino 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of 2-Hydrazino-4-methylpyridine, providing a quantitative description of its molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the equilibrium geometry of molecules. For compounds analogous to this compound, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p). researchgate.netmdpi.comnih.gov These studies yield optimized molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations for Analogous Structures)

Parameter Bond/Angle Typical Calculated Value
Bond Length C-C (pyridine ring) ~1.39 - 1.40 Å
C-N (pyridine ring) ~1.33 - 1.34 Å
C2-N (hydrazine) ~1.37 Å
N-N (hydrazine) ~1.42 Å
Bond Angle C-N-C (pyridine ring) ~117°
N-C2-N (hydrazine) ~116°
C2-N-N (hydrazine) ~119°

Note: These values are representative and derived from computational studies on similar heterocyclic hydrazine (B178648) compounds.

Computational methods, primarily DFT, are instrumental in predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings. Theoretical calculations can generate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netnih.gov For instance, the vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., N-H, C=N, C-N) can be calculated and assigned. mdpi.com Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible spectra by calculating the energies of electronic transitions between molecular orbitals. researchgate.net

Often, a strong correlation is found between the theoretically predicted spectra and those obtained experimentally, confirming the accuracy of the computed molecular structure. researchgate.netnih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₂ Symmetric/Asymmetric Stretch ~3300 - 3500
C-H (aromatic) Stretch ~3000 - 3100
C=N, C=C (ring) Stretch ~1500 - 1600
C-N Stretch ~1250 - 1350

Note: These are typical ranges observed in DFT studies of related pyridine (B92270) and hydrazine derivatives. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. taylorandfrancis.comwpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com The energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. taylorandfrancis.com

DFT calculations provide the energies and spatial distributions of these orbitals. researchgate.net Analysis of the HOMO and LUMO electron density maps reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This information is vital for predicting how the molecule will behave in chemical reactions. researchgate.net

Table 3: Representative FMO Energy Values and Reactivity Descriptors (from DFT studies on analogous compounds)

Parameter Description Illustrative Value (eV)
EHOMO Energy of Highest Occupied Molecular Orbital -5.5 to -6.0
ELUMO Energy of Lowest Unoccupied Molecular Orbital -0.5 to -1.0
Energy Gap (ΔE) ELUMO - EHOMO 4.5 to 5.5

Note: Values are based on calculations for similar heterocyclic systems like 2-hydrazinoquinoline. researchgate.net

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening potential inhibitors. For derivatives of this compound and other similar hydrazine compounds, docking studies have been performed to evaluate their binding affinity against various biological targets. researchgate.netmdpi.com

These simulations calculate a binding energy score (typically in kcal/mol) and visualize the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. researchgate.net Studies on related Schiff bases and hydrazine derivatives have explored interactions with targets like the main protease (Mpro) of SARS-CoV-2 and various kinases, demonstrating the utility of this approach in identifying potential therapeutic agents. researchgate.netmdpi.comnih.gov

Table 4: Potential Biological Targets Investigated for Hydrazine-Pyridine Derivatives via Molecular Docking

Target Class Specific Example Type of Interactions Observed
Viral Proteases SARS-CoV-2 Main Protease (Mpro) Hydrogen bonding, hydrophobic interactions
Kinases Cyclin-Dependent Kinases (CDK2/4/6) Hydrogen bonds with backbone residues, π-stacking
Enzymes Urease Coordination with metal ions in active site, H-bonds
Cruzain, RIP2 Kinase Hydrogen bonding with key amino acids

Note: This table is compiled from docking studies on various derivatives and analogues of this compound. researchgate.netnih.govnih.gov

Simulation of Reaction Mechanisms and Energy Profiles

Theoretical calculations are employed to model the pathways of chemical reactions, providing detailed insights into reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energy barriers.

For instance, the synthesis of this compound via the nucleophilic substitution of a precursor like 3-chloro-4-methylpyridine (B42638) with hydrazine has been investigated using DFT. smolecule.com Such studies can reveal the energy profile of the reaction, with calculations showing a transition state energy barrier of 85 kJ/mol for this specific transformation. smolecule.com These simulations also elucidate the role of different parts of the molecule, such as the participation of the ring nitrogen, in stabilizing the transition state and influencing the reaction rate. smolecule.com The effect of solvents on the activation energy can also be modeled, showing how polar protic solvents might stabilize the transition state. smolecule.com

Conformational Analysis and Tautomerism Studies

Molecules with rotatable bonds can exist in multiple conformations, and computational analysis can determine their relative stabilities. For this compound, rotation around the C-N bond linking the pyridine and hydrazine moieties is a key conformational feature. nih.gov Furthermore, the compound can potentially exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can be assessed using DFT calculations. science.govresearchgate.net

For hydrazinopyridines, the primary tautomeric equilibrium to consider is between the hydrazino form and the hydrazono (or imino-amino) form. DFT studies on related systems, such as 2-amino-4-methylpyridine, have been used to investigate the tautomerization process and calculate the energy differences between the various forms in the gas phase or in solution. science.gov These theoretical studies are crucial for understanding which tautomer is likely to predominate under specific conditions, which in turn affects the molecule's chemical and biological properties. researchgate.net

Table 5: Potential Tautomeric Forms of this compound

Tautomer Name Structural Description
Hydrazino Form The amino group of hydrazine is attached to the C2 of the pyridine ring.
Hydrazono Form A double bond exists between the C2 and the first nitrogen, with the second nitrogen forming an amino group inside the ring (imino-amino tautomerism).

Note: The relative stability of these forms can be predicted using quantum chemical calculations. science.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3-chloro-4-methylpyridine
2-Hydrazinyl-5-methyl-3-nitropyridine
4-formylpyridine
2-hydrazino pyridine
2-[hydrazinylidene(phenyl)methyl]pyridine
2-hydrazinoquinoline
2-amino-4-methylpyridine
(4-chloro-3-methyl phenyl) hydrazine
2-pyridine-carboxaldehyde
2-benzyloxypyridine
N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine
2-nitroimidazole

Applications of 2 Hydrazino 4 Methylpyridine in Advanced Chemical Research

Medicinal Chemistry Applications and Pharmaceutical Relevance

2-Hydrazino-4-methylpyridine has emerged as a valuable scaffold in medicinal chemistry due to its versatile reactivity and the diverse pharmacological activities exhibited by its derivatives. The presence of a pyridine (B92270) ring, a hydrazino group, and a methyl group provides multiple points for chemical modification, allowing for the synthesis of a wide array of complex molecules. nih.gov This has led to its extensive use in the development of novel therapeutic agents.

Intermediate in the Synthesis of Pharmacologically Active Compounds

A primary application of this compound is its role as a key intermediate in the synthesis of various pharmacologically active compounds. smolecule.com Its reactive hydrazino group readily participates in condensation reactions with aldehydes and ketones to form hydrazones, which can be further cyclized to generate a variety of heterocyclic systems. nih.govscielo.org.mx

For instance, it is utilized in the creation of pyridine derivatives that have been investigated for their potential biological activities. smolecule.com The synthesis of these derivatives is a continuous requirement in the pharmaceutical industry for developing compounds with diverse therapeutic effects. smolecule.com The compound serves as a building block for more complex molecules, including those with potential applications in treating tuberculosis. google.com

The general synthetic utility is highlighted by its use in creating compounds for pharmaceutical testing and in the development of new chemical entities. smolecule.com For example, it can be reacted with various reagents to produce fused heterocyclic systems like pyridotriazines and other related structures, which are of interest in drug discovery programs.

Development of Heterocyclic Scaffolds for Drug Discovery

The pyridine nucleus is a fundamental component in numerous approved drugs, and its derivatives are extensively explored in drug discovery. nih.govnih.gov this compound serves as an excellent starting material for the construction of diverse heterocyclic scaffolds, which form the backbone of many medicinal chemistry research programs. smolecule.comresearchgate.net

The ability of the hydrazino group to react with various electrophiles allows for the creation of fused ring systems and other complex heterocyclic structures. These scaffolds are then further functionalized to optimize their pharmacological properties. The development of such novel heterocyclic systems is crucial for identifying new lead compounds in drug discovery.

The versatility of this compound allows for the synthesis of a wide range of derivatives, including pyrazolines and other nitrogen-containing heterocycles, which are known to possess significant biological activities. nih.gov The exploration of these scaffolds is a key strategy in the search for new and effective therapeutic agents.

Exploration of Specific Biological Activities and Mechanisms of Action

Derivatives of this compound have been the subject of extensive research to explore their specific biological activities and understand their mechanisms of action. smolecule.com The structural modifications enabled by this versatile starting material have led to the discovery of compounds with a range of therapeutic potentials.

A significant area of investigation for derivatives of this compound is their potential as anticancer agents. jocpr.com Hydrazone derivatives, in particular, have shown promise in this regard. researchgate.net Research has shown that certain compounds derived from this scaffold exhibit cytotoxic effects against various cancer cell lines. scirp.org

For example, novel N-acyl hydrazone derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells, with some compounds showing high toxicity to cancer cells without affecting normal cells. acs.org Pyridine-urea derivatives have also been synthesized and have shown potent growth inhibitory activity against breast cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of specific enzymes like proteases and kinases, which are crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound Type Cancer Cell Line Activity Reference
N-Acyl Hydrazones MCF-7 (Breast), PC-3 (Prostate) IC50 values in the micromolar range acs.org
Pyridine-ureas MCF-7 (Breast) IC50 values as low as 0.22 µM nih.gov
Hydrazone Derivatives HeLa, A549 Significant cytotoxic effects

The development of new antiviral agents is another important application of compounds derived from this compound. jocpr.com Pyridine derivatives are known to possess a broad spectrum of antiviral activities. researchgate.net

Research has focused on synthesizing novel derivatives and evaluating their efficacy against various viruses. For instance, new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates have been synthesized and tested for their activity against HIV-1 and HIV-2. nih.gov Additionally, other derivatives have been evaluated for their potential to inhibit the replication of viruses like the hepatitis C virus (HCV) and tobacco mosaic virus (TMV). nih.govnih.gov The mechanism of action for these antiviral compounds can vary, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties. jocpr.comwjbphs.com The hydrazone and pyrazoline derivatives are particularly well-studied in this context. nih.gov These compounds have been tested against a range of bacterial and fungal strains. nih.govnih.gov

Studies have shown that some of these derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyrazoline derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govscielo.org.mx The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be in a range that suggests they could serve as lead molecules for the development of more potent antimicrobial agents. nih.govnih.gov The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound Type Microorganism Activity (MIC) Reference
Pyrazoline Derivatives E. faecalis 32 µg/mL nih.gov
Pyrazoline Derivatives S. aureus 64 µg/mL nih.gov
Hydrazone Derivatives Gram-positive bacteria 7.8–250 µg/mL nih.gov
Pyridine-connected piperidine (B6355638) derivatives Klebsiella pneumoniae, Escherichia coli 4 µg/mL scielo.org.mx
Pyridine-connected 2H-thiopyran derivatives Candida albicans 0.25 µg/mL scielo.org.mx
Anti-inflammatory and Analgesic Properties

The therapeutic potential of hydrazone derivatives in managing inflammation and pain is a significant area of investigation in medicinal chemistry. nih.gov Hydrazones, characterized by a C=N–NH functional group, are noted for their structural versatility and wide spectrum of biological activities, which include anti-inflammatory and analgesic effects. nih.gov The mechanism underlying these properties is often linked to the ability of the hydrazone moiety to interact with biological targets involved in the inflammatory cascade. nih.gov

Research into various hydrazone derivatives has demonstrated their capacity to mitigate inflammatory responses. For instance, studies on N-pyrrolylcarbohydrazide and its hydrazone derivatives have shown significant, dose-dependent anti-inflammatory activity in preclinical models. nih.gov Certain derivatives, particularly those with specific substitutions on the benzylidene and triazole rings, have exhibited enhanced anti-inflammatory potency. nih.gov Similarly, various quinoline (B57606) and pyrimidine (B1678525) derivatives, which share structural motifs with the pyridine core of this compound, have been reported to possess anti-inflammatory and analgesic properties. researchgate.netsci.am The anti-inflammatory action of some pyrimidine derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. rsc.org The evaluation of novel 2-methylthio-3-substituted-5,6-dimethyl thieno[2,3-d] pyrimidin-4(3H)-ones also revealed compounds with analgesic and anti-inflammatory activities comparable to or moderately more potent than the standard drug diclofenac (B195802) sodium. researchgate.net

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, the established activities of structurally related hydrazones and pyridine derivatives suggest that it could serve as a valuable scaffold for developing new therapeutic agents in this class. nih.govresearchgate.netsci.amsmolecule.com

Anti-tuberculosis Agents

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new anti-tuberculosis agents. nih.gov Hydrazide and pyridine derivatives have historically formed the foundation of anti-tuberculosis therapy, with isoniazid (B1672263) (isonicotinic acid hydrazide) being a cornerstone of treatment for decades. derpharmachemica.comnirt.res.in The core structure of these compounds is crucial for their antimycobacterial action.

New research has focused on synthesizing novel derivatives to overcome resistance. For example, new hydrazide derivatives of imidazo[1,2-a]pyridine (B132010) have been synthesized and evaluated for their anti-tuberculosis activity, showing significant inhibition against Mycobacterium tuberculosis H37Rv. nih.gov The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heterocycle, is recognized for its broad medicinal applications and has demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.org

Derivatives of this compound are of interest in this context. The pyridine ring is a key pharmacophore in many anti-TB agents, and the hydrazino group is essential for the activity of drugs like isoniazid. derpharmachemica.comnirt.res.in Modifications of this basic structure, such as the synthesis of N-pyridyl-N'-thiazolylhydrazine derivatives, have yielded compounds with promising activity against M. tuberculosis. nih.gov The development of new pyridine derivatives continues to be a key strategy in the search for more effective treatments for tuberculosis. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies would explore how modifications to its chemical structure affect its biological activity. Pyridine derivatives are recognized as privileged scaffolds in drug development due to their ability to interact with a wide range of biological receptors and enzymes. researchgate.net

In the context of anti-inflammatory agents, SAR studies on related pyrimidine derivatives have shown that the nature and position of substituents are critical for activity. rsc.org For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a trimethoxyphenyl group at a specific position on the pyridine ring resulted in the most potent compound. rsc.org Furthermore, the presence of electron-releasing groups on pyridodipyrimidine derivatives enhanced their edema-inhibiting effects compared to those with electron-withdrawing groups. rsc.org For a series of hydrazide-hydrazones investigated as laccase inhibitors, SAR analysis revealed that a slim salicylic (B10762653) aldehyde framework was crucial for stabilizing the molecule at the enzyme's substrate docking site. nih.gov The presence of bulky substituents also influenced the type of inhibition observed. nih.gov

Targeting Specific Receptors and Enzymes

The biological activity of this compound and its derivatives is predicated on their ability to interact with specific molecular targets such as enzymes and receptors. researchgate.net The pyridine scaffold is a key component in numerous drugs and is known to interact with a variety of significant biological targets, including kinases, androgen receptors, and tubulin. researchgate.net

The hydrazine (B178648) functional group is highly reactive and can form covalent bonds with biomolecules, leading to the inhibition or activation of specific enzymes and receptors. For instance, derivatives of this compound could potentially inhibit proteases and kinases, which are crucial for cellular signaling and metabolism. The inhibition of such enzymes can lead to significant alterations in biochemical pathways.

In the context of anti-tuberculosis research, imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of cytochrome bcc oxidase (QcrB), a key enzyme in the oxidative phosphorylation pathway of M. tuberculosis. rsc.org Other derivatives have been shown to inhibit the InhA enzyme. rsc.org For hydrazide-hydrazones studied as potential antifungal agents, the target was the copper-containing enzyme laccase. nih.gov Molecular modeling and kinetic studies indicated that these compounds could act as competitive, non-competitive, or uncompetitive inhibitors depending on their specific structure. nih.gov Furthermore, some hydrazone derivatives have been designed and evaluated as inhibitors of the Akt enzyme, a key component in cell signaling pathways implicated in cancer. acs.org

These findings underscore the principle that by modifying the structure of this compound, it is possible to design derivatives that selectively target and modulate the activity of specific enzymes and receptors, thereby achieving a desired therapeutic effect. rsc.orgresearchgate.netnih.gov

Analytical Chemistry Applications

Derivatization Reagent for Enhanced Detection Sensitivity in Mass Spectrometry

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), enhancing the ionization efficiency and detection sensitivity of analytes is crucial, especially for low-abundance compounds. ed.ac.ukendocrine-abstracts.org this compound, and its close analogue 2-hydrazino-1-methylpyridine (HMP), are effective derivatization reagents for this purpose. ed.ac.uknih.gov These hydrazine-based reagents are particularly useful for analyzing oxo-steroids, which often ionize inefficiently. endocrine-abstracts.org

The derivatization process involves the reaction of the hydrazino group with a carbonyl group (ketone or aldehyde) on the target analyte. ddtjournal.com In the case of HMP, the presence of a permanently charged quaternary ammonium (B1175870) group on the pyridine ring significantly enhances the ionization efficiency of the resulting derivative in electrospray ionization (ESI) mass spectrometry. ed.ac.uknih.gov This leads to a substantial increase in signal intensity and, consequently, a lower limit of detection. endocrine-abstracts.org

A study comparing HMP with another derivatizing agent, 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), for the analysis of 5α-dihydrotestosterone (DHT) found that HMP derivatives provided greater sensitivity. ed.ac.uknih.gov The use of HMP derivatization allowed for the quantification of androgens in small plasma volumes, which is a significant advantage in clinical and research settings. endocrine-abstracts.org

Table 1: Comparison of Detection Limits for Androgens with and without HMP Derivatization This table is illustrative, based on reported improvements in sensitivity.

AnalyteMethodLimit of Detection (on column)Reference
5α-Dihydrotestosterone (DHT)HMP-LC-MS/MS0.2 pg endocrine-abstracts.org
Testosterone (B1683101) (T)HMP-LC-MS/MS0.4 pg endocrine-abstracts.org
Androstenedione (A4)HMP-LC-MS/MS0.2 pg endocrine-abstracts.org

The derivatization reaction with HMP is typically optimized for temperature and time to ensure maximum yield of the derivative. ed.ac.uk For instance, an optimized method involves incubation at 60°C for 15 minutes. ed.ac.uk The resulting derivatives are stable and can be readily analyzed by LC-MS/MS using selected reaction monitoring (SRM) for high specificity and sensitivity. ed.ac.ukendocrine-abstracts.orgnih.gov

Chromatographic Applications

Following derivatization with reagents like this compound or its analogue HMP, chromatographic separation is a critical step to ensure accurate quantification, especially when dealing with complex biological samples. ed.ac.uknih.gov The derivatives are well-suited for analysis by liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), which offers high resolution and speed. ed.ac.uknih.gov

A key challenge in the analysis of steroid hormones is the presence of isobaric interferents—compounds that have the same nominal mass but different structures. ed.ac.uknih.gov For example, when analyzing DHT, testosterone that is naturally enriched with two heavy isotopes can interfere with the measurement. ed.ac.uk Effective chromatographic separation is therefore essential to resolve these different species.

The development of chromatographic methods for HMP-derivatized androgens has focused on optimizing the separation of these derivatives from potential interferences. ed.ac.uknih.govnih.gov This involves careful selection of the stationary phase (column), mobile phase composition, and gradient elution profile. ed.ac.uk The successful separation of DHT-HMP, testosterone-HMP, and androstenedione-HMP derivatives has been achieved, allowing for their precise and accurate quantification in human plasma. ed.ac.ukendocrine-abstracts.orgnih.gov The formation of multiple isomers (syn- and anti-) of the hydrazone derivatives is a known phenomenon with hydrazine-based reagents, which can add complexity to the chromatogram but can be managed with optimized chromatographic conditions. ed.ac.ukmdpi.com

The use of this compound and its analogues as derivatization reagents, coupled with advanced chromatographic techniques, provides a powerful tool for the sensitive and specific analysis of carbonyl-containing compounds in various matrices. ed.ac.ukendocrine-abstracts.orgnih.gov

Catalysis and Reaction Promotion

This compound and its derivatives have emerged as significant ligands in the field of catalysis, primarily due to the versatile coordination capabilities of the pyridine and hydrazine moieties. These compounds are instrumental in forming transition metal complexes that exhibit notable catalytic activity in a variety of organic transformations.

The application of this compound hydrochloride in palladium-catalyzed cross-coupling reactions showcases its potential. In these reactions, it can form stable square-planar complexes with palladium(II) ions. Research has shown that in palladium-catalyzed hydrazine-aryl halide cross-couplings, ligands derived from this compound can facilitate catalytic cycles with high efficiency. For instance, turnover numbers (TONs) exceeding 9,500 have been observed with palladium loadings as low as 100 ppm. The mechanism for such reactions typically involves an oxidative addition step, coordination of the hydrazine, and a rate-limiting deprotonation.

Furthermore, derivatives of this compound are used to create more complex catalytic systems. For example, hydrazone ligands synthesized from the condensation of a hydrazinopyridine with other molecules can coordinate with various metal ions like copper, nickel, and cobalt. acs.orgresearchgate.net These metal complexes have been investigated for their catalytic potential in different chemical reactions. The structural arrangement of the ligand around the metal center is crucial for the catalytic activity, influencing factors like substrate accessibility and the electronic properties of the catalytic site.

The broader class of pyridine derivatives is recognized for its role in catalysis. Magnetically recoverable nano-catalysts, for instance, have been employed for the synthesis of various pyridine derivatives. nih.gov Additionally, manganese complexes that feature pyridine-based ligands are effective in catalytic hydrogenation processes. mdpi.com The reactivity of the hydrazino group in this compound allows for its use as a building block in the synthesis of these advanced catalytic compounds. google.com

Table 1: Catalytic Applications of this compound Derivatives
Catalyst SystemReaction TypeKey FindingsReference
Palladium(II) with this compound HClHydrazine-aryl halide cross-couplingAchieved Turnover Numbers (TONs) > 9,500 at 100 ppm Pd loading. smolecule.com
Metal complexes with hydrazone ligands (from hydrazinopyridines)Various organic synthesesForms stable complexes with Ni(II), Cu(II), Co(II) showing catalytic potential. acs.orgresearchgate.net acs.orgresearchgate.net
Manganese complexes with pyridine-based ligandsCatalytic HydrogenationEffective for the hydrogenation of CO2 to formate. mdpi.com mdpi.com

Materials Science Considerations

In materials science, this compound serves as a valuable building block for the construction of novel supramolecular structures and coordination polymers. Its ability to act as a versatile ligand, bridging metal centers, is key to its application in this domain.

Potential in Self-Assembly Materials

The molecular structure of this compound, featuring multiple nitrogen donor atoms, makes it an excellent candidate for driving the self-assembly of complex architectures. Research has demonstrated that pyridine-hydrazine-based linkers can be used to construct a series of lead(II) coordination polymers. strath.ac.uk These materials are formed through a self-assembly process guided by the coordination of the ligand to the metal ions and the influence of counter-anions. strath.ac.uk

The resulting structures can exhibit remarkable diversity, ranging from one-dimensional (1D) polymeric chains to two-dimensional (2D) layers and even intricate three-dimensional (3D) frameworks. strath.ac.uk The formation of these extended topologies is predominantly driven by the cooperative effect of covalent bonds between the lead(II) ions and the nitrogen/oxygen donors of the ligand, as well as noncovalent interactions. strath.ac.uk

A specific study on a lead(II) coordination polymer with a related (pyridin-4-ylmethylene)isonicotinohydrazide linker revealed a 2D layered network. strath.ac.uk In this structure, the lead(II) ion is coordinated by four bridging iodide ligands and two nitrogen donor atoms from two different organic linkers, resulting in a slightly distorted octahedral geometry. strath.ac.uk The 2D metal-organic network is further stabilized by N–H∙∙∙O hydrogen bonds between the hydrazine moiety and adjacent carbonyl oxygen atoms. strath.ac.uk Similarly, the self-assembly of azine-based ligands, which can be formed in situ from pyridine hydrazides, with silver nitrate (B79036) has been shown to produce 2D coordination polymers. researchgate.net Another related compound, 2-amino-3-methylpyridine (B33374), forms polymeric structures with silver(I) ions where the ligand bridges metal centers. mdpi.com

This capacity for creating ordered, extended networks highlights the potential of this compound and its derivatives in designing functional materials with specific structural and, consequently, physical properties.

Table 2: Self-Assembled Structures with Pyridine-Hydrazine Derivatives
SystemResulting StructureKey Structural FeaturesReference
Pb(II) salts with pyridine-hydrazine linkers1D chains, 2D layers, 3D frameworksCoordination via N-donor atoms; network stabilized by hydrogen bonds. strath.ac.uk
[Pb(HLII)I2]n (HLII = (pyridin-4-ylmethylene)isonicotinohydrazide)2D layered coordination polymerPb(II) in a distorted octahedral geometry (PbN2I4); network reinforced by N–H∙∙∙O hydrogen bonds. strath.ac.uk
AgNO3 with azine ligand (from pyridine-2-carboxaldehyde and oxamohydrazide)2D coordination polymerAzine ligand acts as a bridged bidentate chelate via Ag-N interactions. researchgate.net
Ag(I) with 2-amino-3-methylpyridinePolymeric structureLigand bridges two silver ions via ring nitrogen and the amino group. mdpi.com

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of chemical synthesis is trending towards greener and more efficient methodologies. For 2-Hydrazino-4-methylpyridine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.

Furthermore, the principles of green chemistry could be more thoroughly applied to the synthesis of this compound. This includes the exploration of alternative, less hazardous solvents and the use of catalytic systems that can be easily recovered and reused. Flow chemistry presents another exciting frontier, offering enhanced safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity. mdpi.com The development of such sustainable strategies will be crucial for the cost-effective and environmentally responsible production of this compound and its derivatives on an industrial scale. nih.gov

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new applications. While computational studies have provided some insights into the reactions of similar pyridine (B92270) and hydrazine (B178648) compounds, researchgate.netresearchgate.netrsc.orgnih.gov experimental validation and more detailed mechanistic exploration are needed.

Future research should employ advanced spectroscopic techniques to probe reaction intermediates and transition states. Time-resolved spectroscopy, for example, can provide real-time information on the kinetics and dynamics of chemical reactions. cdnsciencepub.comresearchgate.net By studying the formation and decay of transient species, researchers can gain a more complete picture of the reaction pathways.

Computational modeling will continue to play a vital role in complementing experimental studies. Density Functional Theory (DFT) calculations can be used to predict reaction energies, identify key intermediates, and elucidate the role of catalysts in the reaction mechanism. researchgate.netresearchgate.netrsc.orgnih.gov The synergy between advanced experimental techniques and computational chemistry will be instrumental in unraveling the intricate mechanistic details of reactions involving this compound.

Rational Design of Derivatives with Tailored Biological Profiles

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov The presence of a reactive hydrazine group in this compound makes it an excellent starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications.

Future research will focus on the rational design of these derivatives to target specific biological pathways implicated in various diseases. By systematically modifying the structure of this compound, it is possible to fine-tune its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the desired therapeutic effects. nih.govmdpi.commdpi.com

For example, derivatives could be designed as inhibitors of specific enzymes, such as kinases or carbonic anhydrases, which are important targets in cancer and other diseases. nih.govacs.orgnih.gov The hydrazine moiety can be readily converted into various functional groups, such as hydrazones, pyrazoles, and other heterocyclic systems, further expanding the chemical space that can be explored. mdpi.commdpi.comresearchgate.net

Table 1: Potential Therapeutic Targets for this compound Derivatives

Target ClassPotential Therapeutic AreaRationale
KinasesOncology, Inflammatory DiseasesPyridine-based compounds have shown significant potential as kinase inhibitors. nih.govacs.org
Carbonic AnhydrasesGlaucoma, EpilepsyHydrazine-containing scaffolds have been explored for carbonic anhydrase inhibition. nih.gov
Dihydrofolate ReductaseInfectious DiseasesPyridine and pyrimidine (B1678525) derivatives are known inhibitors of this essential enzyme.
Monoamine OxidaseNeurological DisordersHydrazine derivatives have a history as monoamine oxidase inhibitors.

Integration of In Silico and Experimental Approaches for Drug Discovery

The drug discovery process can be significantly accelerated and made more efficient by integrating computational and experimental methods. For this compound, this integrated approach will be key to unlocking its full therapeutic potential.

In silico techniques, such as molecular docking and virtual screening, can be used to predict the binding affinity of this compound derivatives to specific protein targets. nih.govnih.govmdpi.comresearchgate.netmdpi.com These computational models can help prioritize which compounds to synthesize and test, saving valuable time and resources.

Molecular dynamics simulations can provide further insights into the dynamic interactions between a ligand and its target protein, helping to explain the molecular basis of its activity. nih.gov The predictions from these computational studies can then be validated through experimental assays, such as enzyme inhibition assays and cell-based studies. This iterative cycle of computational design and experimental testing is a powerful strategy for the discovery and optimization of new drug candidates. mdpi.com

Exploration of New Applications in Emerging Fields

Beyond its potential in drug discovery, this compound and its derivatives could find applications in a variety of emerging scientific and technological fields. Its ability to act as a ligand for metal ions opens up possibilities in coordination chemistry and materials science. nih.gov

The development of novel coordination compounds with interesting magnetic, optical, or catalytic properties is a promising area of research. These materials could have applications in areas such as sensing, catalysis, and electronics. The pyridine nitrogen and the hydrazine group provide multiple coordination sites, allowing for the formation of diverse and complex structures. researchgate.net

Furthermore, the reactivity of the hydrazine group can be exploited to synthesize novel polymers and functional materials. For example, the formation of hydrazones can be used to create dynamic covalent networks with self-healing properties. As our understanding of this compound grows, so too will the scope of its potential applications in these exciting and rapidly developing fields.

Q & A

Q. What are the established synthesis methods for 2-Hydrazino-4-methylpyridine, and how do reaction conditions influence yield?

The synthesis of hydrazine-substituted pyridines typically involves refluxing a pyridine derivative with hydrazine hydrate in ethanol. For example, hydrazone ligands are synthesized by reacting hydrazine derivatives (e.g., 4-methylbenzoyl hydrazine) with acetylpyridine under reflux for 3 hours, yielding crystalline solids after solvent removal . Reaction time, temperature, and stoichiometric ratios are critical: prolonged heating may degrade sensitive functional groups, while insufficient reaction time reduces yield. Ethanol is preferred due to its polarity and ability to dissolve both reactants.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Melting Point Analysis : A sharp melting point (e.g., 150°C for hydrazone ligands) indicates high purity .
  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while IR identifies N-H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 109.13 for C₅H₇N₃) validate molecular weight .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages to detect impurities .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Pyridine derivatives with hydrazine substituents are generally soluble in polar solvents like ethanol, DMF, and water but exhibit limited solubility in non-polar solvents (e.g., petroleum ether) . This influences solvent choice for reactions (e.g., ethanol for reflux) and crystallization protocols. For example, cooling ethanol solutions after reflux efficiently precipitates products .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what factors dictate its binding modes?

Hydrazino-pyridines act as tridentate ligands, coordinating via the pyridine nitrogen, hydrazine nitrogen, and adjacent functional groups (e.g., acetyl or benzoyl substituents). For instance, Co(II) complexes with 2-acetylpyridine hydrazones adopt octahedral geometries, with ligand field strength influenced by electron-donating/withdrawing groups on the pyridine ring . Stability constants and redox properties can be tuned by modifying substituents (e.g., methyl groups enhance electron density, increasing metal-ligand bond strength) .

Q. What analytical strategies resolve contradictions in spectral data for hydrazino-pyridine derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., hydrazone ⇌ azo forms) or solvent effects. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria by observing signal splitting at low temperatures.
  • X-ray Crystallography : Provides unambiguous structural data, as seen in Co(II) complex studies .
  • Computational Modeling : DFT calculations predict vibrational frequencies and NMR chemical shifts, aiding spectral assignment .

Q. How can researchers optimize the stability of this compound derivatives under varying pH and temperature conditions?

Stability studies should assess:

  • pH-Dependent Degradation : Hydrazine bonds are prone to hydrolysis in acidic/basic conditions. Buffered solutions (pH 6–8) minimize decomposition.
  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures. For example, hydrazones degrade above 200°C, suggesting safe handling below this threshold .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials prevent radical formation .

Methodological Resources

  • Synthetic Protocols : Ref provides step-by-step procedures for hydrazone ligand synthesis.
  • Coordination Chemistry : Ref details spectroscopic and crystallographic methods for metal complexes.
  • Structural Databases : NIST Chemistry WebBook (Ref ) offers validated spectral and physicochemical data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.